molecular formula C14H23N3O5S2 B2582801 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1235352-63-2

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Numéro de catalogue: B2582801
Numéro CAS: 1235352-63-2
Poids moléculaire: 377.47
Clé InChI: QUFIFNJLEQCQRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a cyclopropylsulfonyl group and an isoxazole sulfonamide moiety. The compound’s structure combines a bicyclic sulfonamide (isoxazole) and a sulfonyl-piperidine scaffold, which are pharmacologically significant motifs known for modulating enzyme activity or receptor binding.

Propriétés

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S2/c1-10-14(11(2)22-16-10)23(18,19)15-9-12-5-7-17(8-6-12)24(20,21)13-3-4-13/h12-13,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFIFNJLEQCQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Sulfonyl Motifs

Compound A : N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide

  • Key Differences : Replaces the isoxazole sulfonamide with a triazolo-pyrazine heterocycle. The cyclopropane sulfonamide is directly attached to a cyclobutyl group rather than a piperidine.
  • Significance : The triazolo-pyrazine moiety may enhance binding to kinases or nucleotide-binding proteins, as seen in oncology or antiviral research .

Compound B : (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

  • Key Differences: Substitutes piperidine with pyrrolidine and introduces a chiral center.
  • Significance : Pyrrolidine derivatives are often explored for improved metabolic stability in CNS-targeting drugs .

Compound C : Goxalapladib (CAS-412950-27-7)

  • Key Differences : Features a naphthyridine-acetamide scaffold with trifluoromethyl biphenyl and methoxyethyl-piperidine groups.
  • Significance : Designed as a phospholipase A2 inhibitor for atherosclerosis, highlighting the role of piperidine sulfonamides in anti-inflammatory applications .

Functional Analogues with Sulfonamide-Based Pharmacophores

Compound D : 2'-Fluoroortho-fluorofentanyl

  • Key Differences : A fentanyl analogue with dual fluorophenyl and piperidine-propionamide groups. Lacks sulfonamide functionality.
  • Significance : Demonstrates the piperidine core’s versatility in opioid receptor binding, though structurally distinct from sulfonamide derivatives .

Compound E : 4'-Methyl acetyl fentanyl

  • Key Differences : Contains a methylphenethyl-piperidine-acetamide structure without sulfonamide or heterocyclic components.
  • Significance : Highlights the role of piperidine in synthetic opioids, contrasting with the target compound’s enzyme-targeting design .

Data Table: Structural and Functional Comparison

Feature Target Compound Compound A Goxalapladib
Core Structure Piperidine-sulfonyl + isoxazole sulfonamide Cyclobutyl-triazolo-pyrazine + sulfonamide Naphthyridine-acetamide + piperidine
Key Substituents 3,5-Dimethylisoxazole, cyclopropylsulfonyl Triazolo-pyrazine, cyclopropane sulfonamide Trifluoromethyl biphenyl, methoxyethyl
Therapeutic Indication Undisclosed (potential enzyme/receptor modulation) Kinase inhibition (hypothesized) Atherosclerosis (phospholipase A2 inhibition)
Molecular Weight ~420–450 g/mol (estimated) ~500–530 g/mol (estimated) 718.80 g/mol

Research Findings and Mechanistic Insights

  • Sulfonamide Role: The dual sulfonamide groups in the target compound may enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases, endothelin receptors) compared to non-sulfonamide analogues like fentanyl derivatives .
  • Piperidine Flexibility : The piperidine scaffold allows conformational adaptability, critical for binding pocket penetration. This contrasts with rigid naphthyridine cores in compounds like Goxalapladib .
  • Heterocyclic Influence : The 3,5-dimethylisoxazole may confer metabolic stability over triazolo-pyrazine derivatives, which are prone to oxidative degradation .

Q & A

Q. What are the key considerations in designing a synthetic route for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide?

  • Methodological Answer : The synthesis should prioritize modular assembly of the piperidine and isoxazole-sulfonamide moieties. Key steps include:
  • Cyclopropylsulfonyl Group Introduction : Use cyclopropane sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) for sulfonylation of the piperidine nitrogen .
  • Piperidine-Methylisoxazole Coupling : Employ reductive amination or nucleophilic substitution between 4-(aminomethyl)piperidine derivatives and pre-synthesized 3,5-dimethylisoxazole-4-sulfonyl chloride .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate intermediates, ensuring >95% purity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H/13^13C NMR to verify sulfonamide and cyclopropyl group integration. For example, the cyclopropyl protons appear as distinct multiplet signals at δ 0.5–1.5 ppm .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) or LC-MS for molecular ion detection. X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) confirm crystallinity and thermal stability, critical for reproducibility .
  • Quantitative Analysis : Reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water mobile phases .

Q. How can researchers optimize the solubility and stability of this sulfonamide derivative for in vitro assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (primary solvent) followed by aqueous buffers (pH 1–7.4) with surfactants (e.g., Tween-80) or co-solvents (PEG-400). Monitor solubility via dynamic light scattering (DLS) .
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. For pH-sensitive sulfonamides, buffer solutions should be adjusted to physiological pH (7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the pharmacophore elements of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the cyclopropyl group (e.g., cyclobutyl or aryl substitutions) and isoxazole methyl groups. Compare activity in target assays (e.g., enzyme inhibition) .
  • 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins, validated by mutagenesis studies. For example, the sulfonamide group may hydrogen bond with catalytic residues .
  • Data Integration : Cross-reference activity data with physicochemical parameters (logP, polar surface area) to identify bioavailability-liability correlations .

Q. What in vivo models are appropriate for assessing the pharmacokinetic properties of this compound, and how should bioavailability challenges be addressed?

  • Methodological Answer :
  • Model Selection : Use rodents for preliminary PK studies (IV/PO dosing). For CNS targets, employ transgenic Drosophila models to assess blood-brain barrier penetration .
  • Bioavailability Enhancement : Formulate as nanocrystals or lipid-based nanoparticles to improve aqueous solubility. Monitor plasma concentrations via LC-MS/MS, focusing on AUC and t1/2t_{1/2} .
  • Metabolite Identification : Use hepatocyte incubation or microsomal assays to identify major metabolites. For example, CYP3A4-mediated oxidation of the piperidine ring may require structural blocking .

Q. What methodologies are recommended to resolve contradictory data regarding the compound's biological activity across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Validate primary hits in cell-free (e.g., SPR binding) and cell-based (e.g., reporter gene) systems. For instance, discrepancies in IC50_{50} values may arise from off-target effects in cellular models .
  • Counter-Screening : Test against related enzymes/proteins (e.g., other sulfonamide-binding targets) to rule out promiscuity. Use isothermal titration calorimetry (ITC) to confirm binding specificity .
  • Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Normalize activity data to internal controls (e.g., housekeeping genes in qPCR) to minimize inter-assay variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.